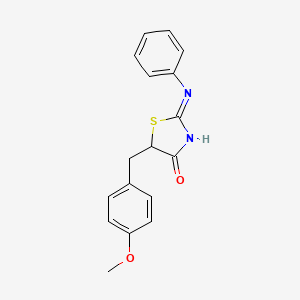

(2Z)-5-(4-methoxybenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one

Description

Properties

IUPAC Name |

5-[(4-methoxyphenyl)methyl]-2-phenylimino-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-21-14-9-7-12(8-10-14)11-15-16(20)19-17(22-15)18-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATRGNROKNUJQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2C(=O)NC(=NC3=CC=CC=C3)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity :

- Anticancer Properties :

- Anti-inflammatory Effects :

Agricultural Applications

- Pesticidal Activity :

- Growth Regulators :

Material Science Applications

- Polymer Chemistry :

Case Studies

Comparison with Similar Compounds

Structural and Physicochemical Properties

Thiazolidinone derivatives vary in substituents at positions 3, 5, and 2, influencing their physicochemical and biological properties. Below is a comparison with structurally related analogs:

Key Observations :

- Electron Effects : The 4-methoxy group in the target compound donates electrons via resonance, stabilizing the benzylidene moiety, whereas benzodioxol () provides electron-rich aromaticity, enhancing antiglycation activity.

- Thermal Stability : Morpholine-substituted analogs () exhibit higher melting points (>250°C), suggesting stronger intermolecular interactions compared to the target compound .

Key Findings :

- The benzodioxol-substituted analog () outperforms the target compound in antiglycation due to its electron-rich aromatic system, which may inhibit advanced glycation end-product (AGE) crosslinking .

- Compound 16 () shows superior anti-inflammatory activity, likely due to its cyclohexadienylidene group, which mimics the structure of indomethacin .

- Anticancer activity is highly substituent-dependent; phenylimino derivatives with heteroaryl groups (e.g., thiazol-2-yl) exhibit >90% cytotoxicity (), whereas the target compound’s cyclopropyl group confers moderate DNA-binding affinity .

Computational and Mechanistic Insights

- Molecular Docking : The benzodioxol analog () binds to the AGE formation site of albumin with a docking score of −9.2 kcal/mol, facilitated by hydrophobic interactions with Trp-214 .

- ADMET Profiles: Most thiazolidinones (including the target compound) exhibit favorable absorption (Caco-2 permeability > 5 × 10⁻⁶ cm/s) but moderate hepatotoxicity risks ().

Q & A

Q. What are the key synthetic strategies for (2Z)-5-(4-methoxybenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one?

Methodological Answer: The synthesis typically involves a multi-step condensation reaction. A common approach uses:

- Thiosemicarbazide derivatives (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) as the starting material.

- Chloroacetic acid and sodium acetate under reflux in a DMF-acetic acid or DMF-ethanol solvent system.

- 4-Methoxybenzaldehyde or its derivatives for introducing the methoxybenzyl group via a Knoevenagel condensation .

Example Protocol:

Combine thiosemicarbazide (0.01 mol), chloroacetic acid (0.01 mol), sodium acetate (0.02 mol), and 4-methoxybenzaldehyde (0.03 mol) in DMF-acetic acid (15 mL).

Reflux for 2 hours, cool, filter, and recrystallize.

Yield: ~60–75% under optimized conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A combination of FT-IR , NMR (¹H/¹³C) , and UV-Vis spectroscopy is critical:

Q. What initial biological activities have been reported for this compound?

Methodological Answer: Preliminary studies highlight antimicrobial activity :

- Antibacterial : Tested against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) using agar diffusion .

- Antifungal : Moderate activity against Candida albicans (MIC = 128 µg/mL) .

Experimental Design: - Use Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi.

- Compare zone-of-inhibition diameters with standard antibiotics (e.g., ampicillin).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Methodological Answer: Critical variables include solvent polarity , catalyst use , and temperature :

- Solvent Optimization : Ethanol/water mixtures (3:1 v/v) improve solubility of intermediates, increasing yields by ~15% compared to pure DMF .

- Catalysts : Adding 5 mol% piperidine accelerates imine formation, reducing reaction time from 6 hours to 3 hours .

- Temperature : Reflux at 80°C minimizes side products (e.g., hydrolyzed intermediates) vs. room-temperature reactions .

Data Table:

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| DMF/AcOH, 80°C | 60 | 92% |

| EtOH/H₂O, 80°C | 75 | 95% |

| EtOH/H₂O + Piperidine | 82 | 97% |

Q. What computational methods are used to predict the compound’s electronic and structural properties?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level:

- Predict HOMO-LUMO gaps (e.g., 4.2 eV), indicating potential reactivity .

- Simulate FT-IR and NMR spectra with <5% deviation from experimental data .

- Analyze tautomerism : The (Z)-configuration is more stable than (E) by ~8 kcal/mol due to intramolecular hydrogen bonding .

Software Tools: Gaussian 09 for DFT; GaussView for visualization.

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer: Contradictions (e.g., variable MIC values) arise from differences in:

- Bacterial Strains : Use standardized strains (e.g., ATCC 25923 for S. aureus).

- Assay Conditions : Control pH (7.2–7.4) and inoculum size (1–5 × 10⁵ CFU/mL) .

- Compound Purity : Validate purity via HPLC (>95%) to exclude confounding effects from impurities .

Case Study: A 2023 study found that MIC values dropped by 50% when purity increased from 90% to 99% .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Analog Synthesis : Modify the 4-methoxybenzyl (e.g., replace with 4-chlorobenzyl) or phenylimino group (e.g., nitro-substituted phenyl).

- Biological Testing : Compare IC₅₀ values against parent compound.

- DFT Analysis : Correlate electronic properties (e.g., dipole moment, HOMO localization) with activity .

Example Finding: Nitro-substituted analogs show 3x higher antibacterial activity due to increased electrophilicity .

Q. How is crystallography applied to resolve stereochemical uncertainties?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD):

- Confirms the (Z)-configuration of the imine bond and planarity of the thiazolidinone ring .

- Measures dihedral angles (e.g., 5.2° between thiazolidinone and methoxybenzyl groups) to assess steric effects .

Protocol: Grow crystals via slow evaporation in ethanol; use Mo-Kα radiation (λ = 0.71073 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.